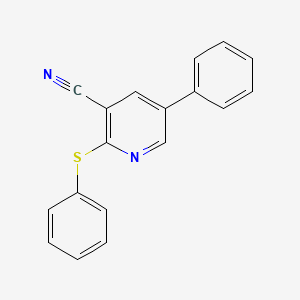

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile

Descripción

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is a nicotinonitrile derivative featuring a phenyl group at position 5 and a phenylsulfanyl (PhS) substituent at position 2 of the pyridine ring. Nicotinonitriles are heterocyclic compounds of interest due to their versatile pharmacological and agrochemical applications. The PhS group in this compound may enhance lipophilicity and influence bioactivity, as seen in related sulfur-containing analogs .

Propiedades

IUPAC Name |

5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c19-12-15-11-16(14-7-3-1-4-8-14)13-20-18(15)21-17-9-5-2-6-10-17/h1-11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVDBYAKSCQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile typically involves the reaction of 5-bromo-2-chloronicotinonitrile with thiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenylsulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Effects: Position and Electronic Properties

The position and nature of substituents significantly affect the biological and physicochemical properties of nicotinonitrile derivatives. Below is a comparison with key analogs:

- Key Observations: Position of PhS Group: In 4-PSB-2 (a butanone derivative), the PhS group at position 4 contributes to anti-inflammatory effects by modulating Aβ-induced neuroinflammation . Sulfur vs. Selenium: Seleno analogs () exhibit distinct reactivity due to selenium’s larger atomic radius and polarizability compared to sulfur, which may influence redox activity or metabolic stability .

Anti-Inflammatory Potential

- 4-PSB-2: Reduces TNF-α, COX-2, and iNOS expression in 3xTg-AD mice, restoring synaptic plasticity (PSD-95 levels) and fear memory retrieval .

- Hypothesized Mechanism for Target Compound : The PhS group may similarly suppress pro-inflammatory mediators, though this requires experimental validation.

Antimicrobial and Molluscicidal Activity

Future Work :

Synthesis Optimization : Explore microwave or solvent-free methods for improved yield.

Bioactivity Screening : Prioritize anti-inflammatory and neuroprotective assays based on 4-PSB-2’s success.

Toxicity Studies : Evaluate hepatotoxicity risks using in vitro models (e.g., ALT/AST assays as in ).

This comparative analysis underscores the importance of substituent engineering in nicotinonitrile derivatives for targeted therapeutic applications.

Actividad Biológica

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is a substituted pyridine compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both a nitrile and a phenylsulfanyl group, which may contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its pyridine ring, along with phenyl and sulfanyl substituents. The presence of the nitrile group enhances its electrophilicity, making it an interesting candidate for further biological evaluation.

| Property | Description |

|---|---|

| Chemical Formula | CHNS |

| Molecular Weight | 250.30 g/mol |

| Functional Groups | Nitrile, phenyl, sulfanyl |

Synthesis

The synthesis of this compound typically involves multi-step procedures. A common method includes the reaction of 5-bromo-2-chloronicotinonitrile with thiophenol in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) at elevated temperatures. This synthetic route allows for the introduction of the phenylsulfanyl group into the nicotinonitrile framework.

Antimicrobial Activity

Research indicates that compounds within the nicotinonitrile family often possess antimicrobial properties. Although direct studies on this compound are lacking, its structural analogs have demonstrated activity against various bacterial strains. For example, derivatives of nicotinonitriles have been reported to show significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

- Enzyme Interaction : A study focusing on enzyme-ligand interactions highlighted that structurally related compounds can modulate enzyme activity through competitive inhibition mechanisms. These findings suggest that this compound may also interact similarly with specific enzymes .

- Antimicrobial Testing : In vitro tests conducted on related nicotinonitriles revealed minimum inhibitory concentrations (MICs) ranging from 20 µM to 250 µM against common pathogens such as Staphylococcus aureus and Escherichia coli. This indicates potential for further exploration of this compound's antimicrobial properties .

The precise mechanism of action for this compound remains largely unexplored; however, it is hypothesized that its effects are mediated through interactions with molecular targets such as enzymes or receptors. The nitrile and sulfanyl groups may play critical roles in these interactions, influencing biochemical pathways and cellular responses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-2-(phenylsulfanyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted nicotinonitrile precursors. For example, analogous nitrile derivatives (e.g., 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile) are synthesized using formic acid under reflux, with yields dependent on stoichiometric ratios of sulfanylating agents and temperature control . Optimization of catalytic systems (e.g., HBF₄ or Amberlyst-15) may enhance regioselectivity and reduce side reactions . Purification typically involves column chromatography with solvents like ethyl acetate/hexane, monitored by TLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm). The phenylsulfanyl group introduces deshielding effects on adjacent carbons .

- IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile group, while S–C stretching vibrations appear at ~680 cm⁻¹ .

- MS : Molecular ion peaks [M+H]⁺ should match the molecular weight (C₁₈H₁₁N₂S: 299.34 g/mol) with fragmentation patterns reflecting phenyl and sulfanyl substituents .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting the reactivity of this compound in enzyme-mediated reactions?

- Methodological Answer : Molecular docking using software like Discovery Studio can model interactions with enzymes such as nitrile hydratase (ReNHase). For nicotinonitrile derivatives, docking studies prioritize hydrogen bonding with active-site residues (e.g., α-subunit Cys112 in ReNHase) and steric compatibility . DFT calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals to assess electrophilic/nucleophilic sites for regioselective modifications .

Q. How can contradictory data in catalytic efficiency studies (e.g., varying yields under similar conditions) be systematically resolved?

- Methodological Answer : Contradictions may arise from subtle differences in catalyst activation (e.g., moisture sensitivity of HBF₄) or substrate purity. Researchers should:

- Validate reagent purity via GC-MS or elemental analysis.

- Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.

- Perform kinetic studies (e.g., time-yield profiles) to identify rate-limiting steps .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological testing, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermicity in multicomponent reactions and solvent recovery. Strategies:

- Use flow chemistry to control temperature gradients and improve mixing.

- Replace hazardous solvents (e.g., benzene) with greener alternatives (e.g., ethanol/water mixtures).

- Optimize catalyst recycling via immobilized systems (e.g., silica-supported catalysts) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.